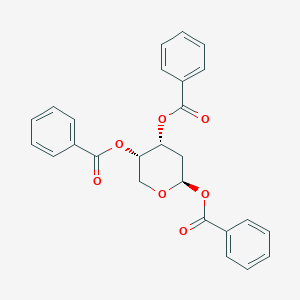

1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

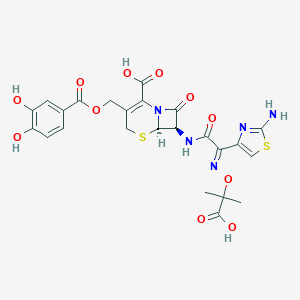

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

Medicine: It is involved in the development of pharmaceutical compounds and drug delivery systems.

作用机制

Target of Action

Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI), also known as (2S,4S,5R)-5-((Benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate or 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, is a ribose-derived compound used in nucleoside synthesis . The primary targets of this compound are the nucleosides in the DNA and RNA of cells.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of nucleosides. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .

生化分析

Cellular Effects

The effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as NO and TNF-α in RAW 264.7 cells . This inhibition suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Molecular Mechanism

At the molecular level, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) exerts its effects through specific binding interactions with biomolecules. The compound binds to ribonucleoside and deoxyribonucleoside kinases, inhibiting their activity and preventing the phosphorylation of nucleosides . This inhibition disrupts the synthesis of nucleic acids, thereby affecting viral replication and transcription. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cytokine production and modulation of gene expression.

Metabolic Pathways

Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside and deoxyribonucleoside kinases, which are essential for the phosphorylation of nucleosides . The compound’s incorporation into nucleic acids affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it accumulates in the cytoplasm and nucleus . The compound’s localization within these compartments is crucial for its activity and function.

Subcellular Localization

The subcellular localization of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is primarily in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in nucleoside synthesis and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in biochemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose can be synthesized through the benzoylation of 2-deoxy-D-ribose. The process involves the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, ensuring the selective protection of the hydroxyl groups at positions 1, 3, and 4.

Industrial Production Methods

While specific industrial production methods for 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2-deoxy-D-ribose.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzoyl groups. Common reagents include hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Hydrolysis: The major product is 2-deoxy-D-ribose.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of 2-deoxy-D-ribose.

相似化合物的比较

Similar Compounds

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Similar in structure but contains a fluorine atom at the 2-position.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in that it is a protected sugar derivative but uses acetyl groups instead of benzoyl groups.

Uniqueness

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is unique due to its specific protection pattern and the use of benzoyl groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection are crucial.

属性

IUPAC Name |

[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-ZRBLBEILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)